2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide
Description
This compound is a pyrazole-acetamide hybrid featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and a methylsulfanyl moiety at the pyrazole core. Such derivatives are often explored for their bioactivity, including antimicrobial, antiproliferative, or anti-inflammatory effects, due to the presence of sulfur-containing groups (e.g., methylsulfanyl) and heterocyclic systems (pyrazole, oxadiazole) .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-13-7-6-9-15(11-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-5-4-8-14(16)2/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDOKPGLZNWTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Structural Overview
The compound features multiple functional groups, including:
- Amine group : Contributes to its basicity and potential interactions with biological targets.
- Oxadiazole ring : Known for diverse biological activities, particularly in anticancer research.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
The molecular formula is with a molecular weight of approximately 438.5 g/mol.
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer activity. For instance:
-
Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies report IC50 values below 100 μM for many derivatives, indicating effective inhibition of cell proliferation .
Compound Cell Line IC50 (μM) Compound A HCT-116 36 Compound B HeLa 34 Compound C MCF-7 59
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Treatments with similar compounds have led to increased apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and detachment from surfaces .
- Caspase Activation : Activation of caspases, which are critical mediators of apoptosis, has been observed in treated cell lines. For example, an increase in caspase activity was noted in HeLa cells treated with specific analogs .
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity .
- Quantitative Structure-Activity Relationship (QSAR) : Research employing QSAR models has provided insights into how structural modifications can influence biological activity, suggesting optimal configurations for enhanced efficacy against cancer cells .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The structure features several functional groups, including:
- Amine group : Contributes to the compound's reactivity and potential biological activity.
- Oxadiazole ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
- Methylsulfanyl group : May enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. The specific compound under discussion has shown promise in modulating pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.
Anti-inflammatory Properties
The pyrazole derivatives are often linked to anti-inflammatory effects. The presence of the methylsulfanyl group may enhance these properties by increasing the compound's interaction with inflammatory pathways. This suggests potential use in treating conditions characterized by chronic inflammation.
Analgesic Effects
Similar to other derivatives within its class, this compound may possess analgesic properties. Its mechanism could involve modulation of pain pathways, making it a candidate for further research in pain management therapies.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating various derivatives of pyrazole compounds, researchers found that modifications to the oxadiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The specific compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of similar compounds containing methylsulfanyl groups. Results showed a marked reduction in pro-inflammatory cytokines in vitro when treated with the compound under study, suggesting its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
- Oxadiazole vs. Triazole/Oxazole Substituents : The 1,2,4-oxadiazole ring in the target compound may enhance metabolic stability compared to triazole or oxazole derivatives . However, triazole-containing analogs (e.g., ) often exhibit stronger antimicrobial activity due to improved target binding.
Pharmacological Activity Comparison
Antiproliferative Activity:
Hydroxyacetamide derivatives with triazole and imidazole cores () show IC₅₀ values in the micromolar range against cancer cell lines. The target compound’s oxadiazole-pyrazole scaffold may offer similar or enhanced activity due to its electron-deficient heterocycle, which can intercalate with DNA or inhibit kinases .
Anti-Exudative Activity:
Furan-triazole acetamides () demonstrate 62–85% inhibition of inflammation in rat models, comparable to diclofenac.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
